3'-NH2-CTP

説明

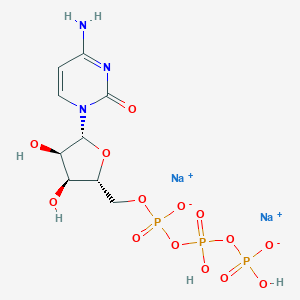

Cytidine-5'-triphosphoric acid disodium salt (CTP) is a nucleoside triphosphate critical for nucleic acid metabolism. It serves as a substrate for RNA synthesis and regulates cellular processes such as gene expression and phospholipid biosynthesis . Structurally, CTP consists of cytidine (a cytosine base linked to ribose) and three phosphate groups, with two sodium counterions stabilizing the triphosphate moiety. Its molecular formula is C₉H₁₄N₃Na₂O₁₄P₃, and it has a molecular weight of 527.12 g/mol . CTP is water-soluble but insoluble in organic solvents like ethanol and chloroform .

特性

CAS番号 |

36051-68-0 |

|---|---|

分子式 |

C9H14N3Na2O14P3 |

分子量 |

527.12 g/mol |

IUPAC名 |

disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChIキー |

NFQMDTRPCFJJND-WFIJOQBCSA-L |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

melting_point |

215 - 218 °C |

物理的記述 |

Solid |

関連するCAS |

36051-68-0 18423-42-2 |

同義語 |

CTP; NSC 20261 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Cytidine 5’-triphosphate (disodium salt) can be synthesized through the enzymatic phosphorylation of cytidine 5’-monophosphate (CMP). This process involves the use of specific kinases that catalyze the addition of phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods: In industrial settings, cytidine 5’-triphosphate (disodium salt) is produced using large-scale fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, leading to the efficient production of cytidine 5’-triphosphate .

化学反応の分析

反応の種類: シチジン5'-トリリン酸(二ナトリウム塩)は、次のような様々な化学反応を起こします。

リン酸化: これはキナーゼの基質として働き、他のヌクレオチドを生成します。

加水分解: これは、シチジン二リン酸(CDP)とシチジンモノリン酸(CMP)に加水分解される可能性があります。

一般的な試薬と条件:

キナーゼ: CMPをシチジン5'-トリリン酸にリン酸化を触媒する酵素。

生成される主な生成物:

- シチジン二リン酸(CDP)

- シチジンモノリン酸(CMP)

- 様々なリン酸化誘導体

科学的研究の応用

Biochemical Research

Role in RNA Synthesis and Metabolism

CTP-Na2 is essential for RNA synthesis, serving as a substrate for RNA polymerases. It participates in the formation of RNA molecules, which are crucial for protein synthesis and cellular function. The compound's involvement in enzymatic reactions helps researchers explore cellular processes and metabolic pathways.

Case Study: RNA Polymerase Activity

In studies examining RNA polymerase activity, CTP-Na2 was utilized to measure the incorporation of nucleotides into RNA strands. This facilitated the understanding of transcription dynamics in various organisms, including bacteria and eukaryotes.

Pharmaceutical Development

Antiviral and Anticancer Therapies

CTP-Na2 is significant in drug formulation, particularly in developing antiviral and anticancer therapies. Its role as a nucleotide analog allows it to enhance the efficacy of certain medications by mimicking natural substrates involved in nucleic acid metabolism.

Case Study: Drug Efficacy Enhancement

Research demonstrated that incorporating CTP-Na2 into antiviral formulations increased the potency of drugs against viral infections by enhancing the inhibition of viral RNA polymerases. This application has been pivotal in developing treatments for diseases such as hepatitis and HIV.

Genetic Engineering

Synthesis of RNA Molecules

In genetic engineering, CTP-Na2 is used to synthesize RNA molecules for therapeutic purposes, including mRNA vaccines. Its ability to serve as a building block for RNA makes it invaluable in creating RNA-based therapeutics.

Case Study: mRNA Vaccine Development

During the COVID-19 pandemic, CTP-Na2 was instrumental in synthesizing mRNA vaccines. Researchers utilized this compound to produce mRNA that encodes viral proteins, leading to robust immune responses in clinical trials.

Cellular Signaling Studies

Involvement in Signaling Pathways

CTP-Na2 acts as a signaling molecule within cells, particularly through its role as an agonist for P2X purinergic receptors. This property allows scientists to investigate its effects on cell communication and signaling pathways relevant to various diseases.

Case Study: Cell Communication Research

Studies have shown that CTP-Na2 influences cellular responses to extracellular signals, impacting processes such as inflammation and immune responses. This research is crucial for understanding disease mechanisms and developing targeted therapies.

Biotechnology Applications

Production of Recombinant Proteins

In biotechnology, CTP-Na2 is utilized as a key component in cell culture media. It enhances the yield and quality of recombinant proteins produced in various biopharmaceutical applications.

Case Study: Biopharmaceutical Production

In experiments aimed at optimizing recombinant protein production, the inclusion of CTP-Na2 in culture media resulted in significantly higher yields of therapeutic proteins compared to controls lacking this nucleotide.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical Research | RNA synthesis and metabolism | Facilitates understanding of transcription dynamics |

| Pharmaceutical Development | Antiviral and anticancer therapies | Enhances drug efficacy against viral infections |

| Genetic Engineering | Synthesis of RNA molecules | Critical for mRNA vaccine development |

| Cellular Signaling Studies | Agonist for P2X purinergic receptors | Influences cell communication |

| Biotechnology Applications | Component in cell culture media | Increases yield of recombinant proteins |

作用機序

シチジン5'-トリリン酸(二ナトリウム塩)は、アデノシン三リン酸(ATP)と同様の高エネルギー分子として作用することにより、その効果を発揮します。これは、グリセロリン脂質生合成やタンパク質の糖鎖付加を含む様々な生化学反応における補酵素として役立ちます。 また、ピリミジン生合成に関与する酵素であるアスパラギン酸カルバモイル転移酵素の作用を阻害します .

分子標的と経路:

- アスパラギン酸カルバモイル転移酵素: シチジン5'-トリリン酸によって阻害されます。

- グリセロリン脂質生合成: 補酵素として作用します。

- タンパク質の糖鎖付加: タンパク質への糖鎖の付加を促進します .

6. 類似の化合物との比較

シチジン5'-トリリン酸(二ナトリウム塩)は、次のような他のヌクレオシド三リン酸と比較することができます。

- アデノシン三リン酸(ATP)

- グアノシン三リン酸(GTP)

- ウリジン三リン酸(UTP)

独自性:

- 特異性: シチジン5'-トリリン酸は、ピリミジン生合成とRNA合成に特異的に関与していますが、ATP、GTP、UTPは細胞代謝においてより幅広い役割を果たしています。

- エネルギー移動: ATPと同様に、シチジン5'-トリリン酸は高エネルギー分子として機能しますが、その機能はより特殊です .

類似の化合物:

- アデノシン三リン酸(ATP)

- グアノシン三リン酸(GTP)

- ウリジン三リン酸(UTP)

類似化合物との比較

Structural and Functional Differences

The table below highlights key distinctions between CTP and related nucleotides:

Key Observations:

- Phosphate Groups : CTP, ATP, UTP, and GTP are triphosphates, enabling high-energy bonds for polymerization (e.g., RNA/DNA synthesis). CMP and CDP have fewer phosphates, limiting their roles to metabolic intermediates .

- Nucleobase Specificity : The cytosine base in CTP distinguishes it from ATP (adenine), GTP (guanine), and UTP (uracil), directing its incorporation into RNA during transcription .

- Sodium Counterions : CTP contains two sodium ions, while UTP and GTP often have three, affecting solubility and enzyme interactions .

Physicochemical Properties

- Solubility : CTP is highly water-soluble, similar to ATP and GTP, but unlike hydrophobic nucleobases (e.g., cytosine) .

- Stability : CTP is incompatible with strong oxidizing agents, a trait shared with other nucleotides due to reactive phosphate groups .

- Spectral Data : Mass spectrometry (LC-ESI-QQ) identifies CTP with a molecular mass of 483.162 Da (excluding sodium ions), distinguishing it from CDP (403.14 Da) and CMP (323.18 Da) .

生物活性

Cytidine-5'-triphosphoric acid disodium salt (CTP-Na2) is a nucleotide that plays a crucial role in various biochemical processes, particularly in RNA synthesis and cellular signaling. This article delves into the biological activities associated with CTP-Na2, highlighting its implications in cellular metabolism, antiviral properties, and potential therapeutic applications.

CTP-Na2 has the molecular formula and a molecular weight of 527.12 g/mol. It is classified as a nucleoside triphosphate, which is a key component in the synthesis of RNA and serves as an energy source for various biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 527.12 g/mol |

| CAS Number | 36051-68-0 |

| EINECS Number | 252-849-3 |

Biological Functions

1. Role in RNA Synthesis:

CTP is essential for the synthesis of RNA, acting as a substrate for RNA polymerases during transcription. The triphosphate form provides the necessary energy for the polymerization of ribonucleotides into RNA strands .

2. Cellular Signaling:

CTP functions as a signaling molecule within cells, participating in various signaling pathways that regulate cellular processes such as proliferation and differentiation. Its role as a purinergic receptor agonist has been documented, indicating its involvement in neurotransmission and other signaling mechanisms .

Antiviral and Antitumor Activities

Recent studies have explored the antiviral and antitumor potentials of CTP-Na2:

Antiviral Activity:

Research has indicated that CTP derivatives exhibit antiviral properties against certain viruses by inhibiting viral replication. For instance, compounds derived from CTP have shown effectiveness against viral infections by interfering with viral RNA synthesis .

Antitumor Activity:

In vitro studies have demonstrated that CTP can induce cytotoxic effects on various cancer cell lines. For example, CTP was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 11.8 µM, showcasing its potential as an anticancer agent . Further investigations revealed that CTP induces apoptosis in cancer cells through mechanisms involving caspase activation .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of CTP on several cancer cell lines, including MCF-7 and HCT116. The results indicated significant reductions in cell viability at concentrations ranging from 10 to 20 µM, suggesting that CTP could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral effects of CTP against influenza viruses. The study reported that treatment with CTP significantly reduced viral titers in infected cell cultures, supporting its potential use as an antiviral therapeutic.

Q & A

Q. What are the primary biochemical applications of cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt) in laboratory settings?

CTP disodium salt is widely used as a substrate in RNA synthesis, enzymatic assays (e.g., RNA polymerases), and studies of nucleotide-dependent metabolic pathways. Its role as a high-energy phosphate donor makes it critical for in vitro kinase assays and investigations into nucleic acid biosynthesis. Comparative studies with analogs like UTP and ATP highlight its specificity in cytidine-related pathways .

Q. What methodologies are recommended for synthesizing and purifying CTP disodium salt in research laboratories?

Synthesis typically involves enzymatic phosphorylation of cytidine monophosphate (CMP) using kinases like nucleoside diphosphate kinase, coupled with ATP as a phosphate donor. Chemical synthesis via phosphoramidite chemistry is also employed. Purification is achieved using ion-exchange chromatography or HPLC, with purity verified via UV spectrophotometry (A260/A280 ratios) and mass spectrometry .

Q. How can researchers confirm the structural integrity of CTP disodium salt prior to experimental use?

Key methods include:

- NMR spectroscopy to verify the ribose and phosphate backbone structure.

- HPLC with UV detection (λ = 270 nm) to assess purity (>95%).

- Mass spectrometry for molecular weight confirmation (theoretical MW: 551.15 g/mol) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 81012-87-5 vs. 65-47-4) for CTP disodium salt?

Cross-referencing supplier documentation (e.g., Cytiva SDS) and analytical verification (HPLC, NMR) is critical. Batch-specific variations or hydration states (e.g., dihydrate vs. anhydrous forms) may explain discrepancies. Always validate material identity using orthogonal techniques before experimental use .

Q. What experimental strategies enhance the stability of CTP disodium salt in ribonuclease-rich environments?

The compound’s tetrahydrogen modification confers resistance to ribonuclease degradation. To further stabilize it:

- Store aliquots at -20°C in neutral buffers (pH 7.0–7.5).

- Include RNase inhibitors (e.g., DEPC-treated water) in reaction mixtures.

- Monitor degradation via HPLC or capillary electrophoresis .

Q. How can researchers design experiments to study interactions between CTP disodium salt and nucleotide receptors (e.g., P2Y receptors)?

- Fluorimetric assays : Use styrylpyridine-based cyclophanes to detect binding-induced fluorescence changes .

- Radioligand displacement assays : Compete CTP with labeled nucleotides (e.g., ³H-UTP) on receptor-expressing cell membranes.

- Calcium imaging : Measure intracellular Ca²⁺ flux in receptor-transfected HEK293 cells .

Q. What analytical approaches resolve contradictions in reported biological activities of CTP disodium salt across studies?

- Dose-response curves : Validate activity thresholds (e.g., EC₅₀ for receptor activation).

- Knockout models : Use CRISPR-Cas9 to eliminate competing pathways (e.g., CDP-choline synthesis).

- Metabolomic profiling : Track CTP incorporation into RNA/DNA via stable isotope labeling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。